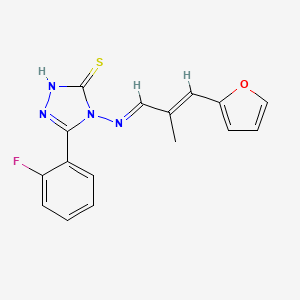

3-(2-Fluorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Beschreibung

Eigenschaften

CAS-Nummer |

575460-13-8 |

|---|---|

Molekularformel |

C16H13FN4OS |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

3-(2-fluorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H13FN4OS/c1-11(9-12-5-4-8-22-12)10-18-21-15(19-20-16(21)23)13-6-2-3-7-14(13)17/h2-10H,1H3,(H,20,23)/b11-9+,18-10+ |

InChI-Schlüssel |

OPEMMZTXERAWRX-SLCIPMMZSA-N |

Isomerische SMILES |

C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |

Kanonische SMILES |

CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

3-(2-Fluorphenyl)-4-((3-(Furan-2-yl)-2-methylallyliden)amino)-1H-1,2,4-triazol-5(4H)-thion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, die die Verbindung möglicherweise in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Fluorphenylgruppe, wobei Nukleophile das Fluoratom ersetzen können.

Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol und Reaktionstemperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Analyse Chemischer Reaktionen

Tautomerization and Thiol Reactivity

The thione group undergoes reversible tautomerization to form a thiol, which is reactive in nucleophilic substitution. This reactivity is critical for functionalizing the compound with bioactive groups .

Nucleophilic Substitution

The thiol form (-C-SH) can react with electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce new substituents. This mechanism is foundational for modifying the compound’s pharmacological profile.

Amino Group Reactivity

The amino group (-NH-) enables coupling reactions, such as:

-

Schiff base formation : Reaction with aldehydes to form imine derivatives.

-

Mannich base synthesis : Condensation with formaldehyde and secondary amines (e.g., piperazine, diphenylamine) to create antimicrobial derivatives .

Reactivity Analysis

Spectral and Mechanistic Insights

FTIR data from related triazole-thiones show:

-

C=N and C=C stretching : ~1600 cm⁻¹ (allylideneamino group) .

These peaks confirm the compound’s structural integrity and guide reaction monitoring.

Comparison of Reaction Mechanisms

Research Findings

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazoles, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities. For instance, compounds similar to 3-(2-Fluorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .

Antifungal Properties

The triazole scaffold is well-known for its antifungal applications, particularly in treating infections caused by fungi like Candida albicans. The compound's structural features may enhance its interaction with fungal enzymes, leading to effective inhibition of growth .

Pesticidal Activity

Triazoles have been employed as fungicides in agriculture due to their ability to disrupt fungal cell membranes. The compound's unique structure may contribute to its effectiveness against agricultural pests and pathogens . For instance, research has indicated that similar triazole derivatives can provide protection against plant diseases caused by various fungi.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of triazole compounds and their biological activity is crucial for optimizing their efficacy. The presence of specific substituents on the phenyl and furan rings can significantly influence antimicrobial potency. For example:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at para position | Enhances antibacterial activity against MRSA |

| Methyl groups | May improve lipophilicity and membrane penetration |

| Alkyl chains | Longer chains can decrease activity |

Case Study 1: Antimicrobial Screening

A study screened various triazole derivatives against a panel of bacterial strains, revealing that compounds with specific substitutions exhibited MIC values significantly lower than those of standard antibiotics like ciprofloxacin . This highlights the potential of designing new derivatives based on the structure of This compound for enhanced activity.

Case Study 2: Agricultural Efficacy

In agricultural research, a series of triazole derivatives were tested for their effectiveness as fungicides in crop protection. Results indicated that certain modifications led to improved efficacy against common fungal pathogens affecting crops like wheat and corn .

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The presence of the fluorophenyl and furan-2-yl groups may enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

| Compound Name | Substituents (Position) | Key Structural Differences |

|---|---|---|

| 5-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione | 2-Chlorophenyl (C3) | Chlorine vs. fluorine at aryl position |

| 4-[(E)-(2-Fluorobenzylidene)amino]-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 2-Fluorophenyl (C4), no methyl group | Absence of methylallylidene chain |

| 3-(3-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione | 3-Fluorophenyl (C3), methoxybenzylidene | Fluorine position and benzylidene substitution |

- The methylallylidene chain may improve steric bulk, affecting binding affinity .

Physicochemical Properties

- Solubility : The furan and fluorophenyl groups likely reduce aqueous solubility compared to hydroxyl- or piperazinyl-substituted analogs .

Biologische Aktivität

The compound 3-(2-Fluorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. This article discusses the biological activity of the specified compound, summarizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The chemical structure of the compound includes a triazole ring substituted with a fluorophenyl and a furan moiety. This structural configuration is significant as it influences the compound's biological interactions and activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, a study on S-substituted derivatives of 1,2,4-triazole-3-thiols showed that compounds within this class demonstrated antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus at concentrations ranging from 31.25 to 125 µg/mL . Although specific data on the compound is limited, its structural similarities to known active triazoles suggest potential antimicrobial efficacy.

Anticancer Properties

Triazole derivatives have been explored for their anticancer properties. A review highlighted that certain triazolo[3,4-b]thiadiazine derivatives demonstrated promising antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay . The incorporation of furan and fluorophenyl groups may enhance the interaction with biological targets involved in cancer proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been documented in various studies. Triazole derivatives have shown efficacy in reducing inflammation markers in vitro and in vivo. The specific compound's ability to modulate inflammatory pathways remains an area for further investigation but is supported by the broader class's established effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of electron-withdrawing groups like fluorine can enhance lipophilicity and improve binding affinity to biological targets. Additionally, variations in substitution patterns on the triazole ring have been shown to significantly impact antimicrobial and anticancer efficacy .

Case Studies

Several studies have focused on similar triazole compounds:

- Antimicrobial Screening : A study evaluated various 1,2,4-triazole derivatives against a panel of bacterial strains. The results indicated that modifications at the sulfur atom did not significantly alter antimicrobial activity but highlighted specific substitutions that enhanced potency .

- Anticancer Activity : Another investigation into triazolo[3,4-b]thiadiazines revealed significant activity against cancer cell lines, suggesting that structural features such as the presence of furan rings contribute to their effectiveness .

Q & A

Basic: What is the standard synthetic route for 3-(2-fluorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?

The compound is synthesized via a multi-step process. A key intermediate, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione, is prepared and subsequently reacted with a chloroacetamide derivative under reflux conditions in ethanol with aqueous KOH. The reaction mixture is heated for 1 hour, followed by precipitation in water, filtration, and recrystallization from ethanol . This method emphasizes the formation of Schiff base linkages and sulfur-containing triazole cores.

Basic: What purification techniques are recommended for this compound?

Recrystallization from ethanol is the primary purification method due to the compound’s moderate solubility in polar solvents. Post-reaction isolation involves pouring the mixture into distilled water to precipitate the product, followed by filtration and drying. Ethanol recrystallization ensures removal of unreacted starting materials and byproducts .

Basic: Which spectroscopic techniques are essential for structural characterization?

NMR Spectroscopy : To confirm the presence of the 2-fluorophenyl group (via ¹⁹F NMR) and furan protons (aromatic signals in ¹H NMR).

IR Spectroscopy : To identify N-H stretching (~3200 cm⁻¹) and C=S bonds (~1200 cm⁻¹) .

X-ray Crystallography : For definitive confirmation of molecular geometry and hydrogen bonding patterns (e.g., N–H···S interactions) .

Advanced: How can reaction conditions be optimized to improve yield?

Optimization involves:

- Catalyst Screening : Testing bases like KOH vs. NaOH to enhance deprotonation efficiency.

- Solvent Variation : Replacing ethanol with DMF or THF to improve solubility of intermediates.

- Temperature Control : Reflux at 80–100°C to balance reaction rate and thermal decomposition risks.

- Stoichiometric Adjustments : Varying molar ratios of the chloroacetamide derivative to the triazole intermediate .

Advanced: How can computational methods (e.g., DFT) predict electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

- Model molecular orbitals to predict reactivity (e.g., nucleophilic sites at the triazole ring).

- Simulate IR and NMR spectra for comparison with experimental data.

- Analyze charge distribution, particularly on sulfur and fluorine atoms, to explain intermolecular interactions .

Advanced: What crystallographic refinement strategies are effective for this compound?

Using SHELXL for refinement:

- Apply TWIN commands if data shows twinning.

- Use restraints for disordered furan or fluorophenyl groups.

- Validate hydrogen bonding (e.g., N–H···S) with PLATON or ORTEP-3 for graphical representation .

Advanced: How to evaluate biological activity (e.g., antimicrobial) methodologically?

In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.

Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina.

SAR Analysis : Compare with analogs (e.g., thiophene-substituted triazoles) to identify critical substituents .

Advanced: How to resolve contradictions in reported synthetic yields?

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, exact reflux duration).

- Byproduct Analysis : Use LC-MS to identify side products from competing pathways.

- Crystallographic Validation : Compare unit cell parameters with literature to confirm compound identity .

Advanced: What mechanistic insights exist for Mannich reactions involving this compound?

The triazole’s NH group acts as a nucleophile, attacking formaldehyde-derived iminium intermediates. Secondary amines (e.g., morpholine) facilitate the formation of Mannich bases. Kinetic studies using ¹H NMR can track intermediate formation, while DFT calculations elucidate transition states .

Advanced: How do intermolecular interactions influence crystal packing?

X-ray studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.